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Compound of Interest

Compound Name: 1,3-Benzodioxol-5-ylacetaldehyde

Cat. No.: B1605575

Systematic IUPAC Name: 2-(1,3-benzodioxol-5-yl)acetaldehyde
Common Name: Homopiperonal

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and known biological context of homopiperonal, also known as 3,4-
methylenedioxyphenylacetaldehyde. This document is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis.

Core Chemical Data

Homopiperonal is an aromatic aldehyde characterized by a methylenedioxy functional group
attached to a phenyl ring, which is further substituted with an acetaldehyde group. While a
definitive CAS Registry Number for homopiperonal (3,4-methylenedioxyphenylacetaldehyde) is
not consistently reported in major chemical databases, it is recognized as a distinct chemical
entity. For informational purposes, the closely related nitrile, 3,4-
(Methylenedioxy)phenylacetonitrile, is assigned CAS Number 4439-02-5.[1]

Chemical Structure:

Figure 1: Chemical Structure of Homopiperonal

Physicochemical Properties
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Quantitative physicochemical data for homopiperonal is sparse in publicly available literature.

The properties of structurally related compounds are provided below for reference.

Property Value Compound Source

Molecular Formula CoHsOs3 Homopiperonal N/A

Molecular Weight 164.16 g/mol Homopiperonal N/A
2-Methyl-3-(3,4-

Boiling Point 282 °C (lit.) methylenedioxyphenyl  N/A
)propanal
2-Methyl-3-(3,4-

_ 1.162 g/mL at 25 °C _
Density (it) methylenedioxyphenyl  N/A
it.

)propanal
2-Methyl-3-(3,4-

Refractive Index n20/D 1.5335 (lit.) methylenedioxyphenyl  N/A
)propanal

Synthesis Protocols

A documented method for the synthesis of homopiperonal involves the acidic workup of a

precursor molecule.

Synthesis from 2-(1,3-benzodioxol-5-yl)-2-
((methylsulfinyl)methyl)-1,3-dithiolane

A detailed experimental protocol for the synthesis of 3,4-methylenedioxyphenylacetaldehyde

has been described.[2]

Experimental Workflow:
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Figure 2: Synthesis Workflow for Homopiperonal
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Procedure:

e A suspension of 2-(1,3-benzodioxol-5-yl)-2-((methylsulfinyl)methyl)-1,3-dithiolane (8.87 g,
0.038 M) is prepared in 100 ml of benzene.[2]

 To this suspension, 10 ml of acetic acid is added.[2]
e The mixture is heated under reflux for a period of 4 hours.[2]

» Following the reaction, the benzene solution is washed sequentially with a saturated sodium
bicarbonate solution and then with water.[2]

e The organic layer is subsequently dried over anhydrous sodium sulfate.[2]

o The final product, 3,4-methylenedioxyphenylacetaldehyde, is obtained after the removal of
the solvent.[2]

Spectral Data

Detailed spectral data for homopiperonal is not readily available. However, the expected
characteristic signals based on its structure are outlined below.

'H NMR Spectroscopy (Predicted)

» Aldehydic Proton (CHO): A singlet or triplet (depending on coupling with the adjacent CHz) is
expected around 6 9.5-10.0 ppm.

» Methylene Protons (CH2CHO): A doublet or more complex multiplet is expected around o
3.6-3.8 ppm.

« Aromatic Protons: Signals for the three protons on the benzene ring are expected in the
aromatic region (6 6.5-7.5 ppm).

o Methylenedioxy Protons (O-CH2-O): A characteristic singlet is expected around 6 5.9-6.0
ppm.

3C NMR Spectroscopy (Predicted)
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e Carbonyl Carbon (C=0): A signal is expected in the downfield region, typically around & 190-
200 ppm.

o Aromatic Carbons: Signals for the six carbons of the benzene ring are expected between &
100-150 ppm.

e Methylene Carbon (CH2CHO): A signal is expected around & 45-55 ppm.

¢ Methylenedioxy Carbon (O-CH2-0): A signal is expected around & 100-105 ppm.

Infrared (IR) Spectroscopy (Predicted)

e C=0 Stretch (Aldehyde): A strong absorption band is expected around 1720-1740 cm~1,
o C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm~* and 2820 cm~1.

o Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm~1
region.

e C-O-C Stretch (Methylenedioxy): Strong absorptions are expected in the 1000-1300 cm~1
region.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the biological activities and signaling
pathway interactions of homopiperonal. However, compounds with the 3,4-methylenedioxy
moiety are known to interact with various biological systems. For instance, derivatives of 3,4-
methylenedioxyamphetamine (MDA) are known central nervous system stimulants.[3]

Given the structural similarity to other biologically active phenylpropanoids, it is plausible that
homopiperonal could be investigated for its potential effects in areas such as:

o Antimicrobial Activity: Chalcones and other related compounds containing the 3,4-
methylenedioxy group have been studied for their antifungal properties.[4]

e Enzyme Inhibition: The core structure is present in molecules that have been investigated as
enzyme inhibitors.
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e Precursor in Drug Synthesis: Homopiperonal could serve as a valuable intermediate in the
synthesis of more complex pharmaceutical compounds.

Logical Relationship for Investigating Biological Activity:
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Figure 3: Proposed Workflow for Biological Investigation
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Further research is required to elucidate the specific biological roles and mechanisms of action
of homopiperonal. This guide serves as a foundational resource for scientists and researchers
interested in exploring the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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